![molecular formula C15H19NO7 B14770054 methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of ester and amide bonds, which are achieved through esterification and amidation reactions, respectively. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). Reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include nucleophiles such as halides (Cl⁻, Br⁻) and electrophiles such as alkyl halides. Reactions are usually performed in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of new esters or amides.
Applications De Recherche Scientifique
Methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: A related compound with a simpler structure, used in similar applications.
Methyl 2-oxo-2-phenylacetate: Another related compound with different functional groups, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
Methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This complexity allows for a wide range of applications and makes it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C15H19NO7 |
|---|---|
Poids moléculaire |
325.31 g/mol |
Nom IUPAC |
methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate |
InChI |
InChI=1S/C15H19NO7/c1-20-13(17)8-16(9-14(18)21-2)11-6-4-5-7-12(11)23-10-15(19)22-3/h4-7H,8-10H2,1-3H3 |
Clé InChI |
UVOKKZAJAFIXRT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN(CC(=O)OC)C1=CC=CC=C1OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


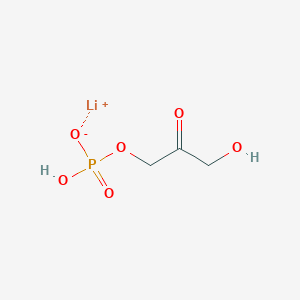
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
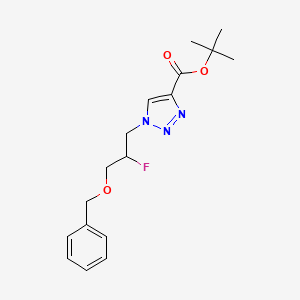
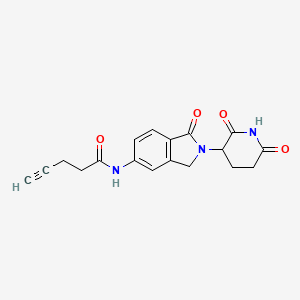
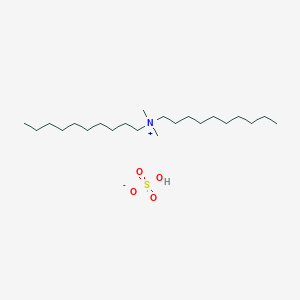
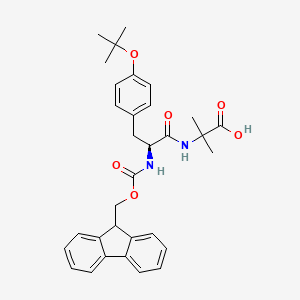
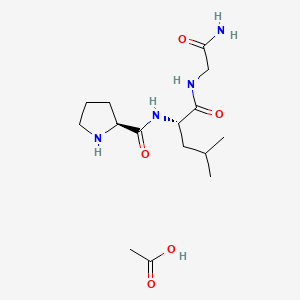
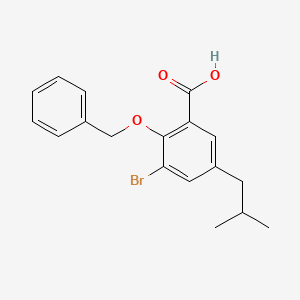
![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
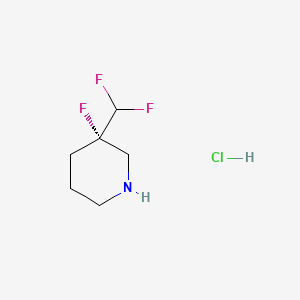
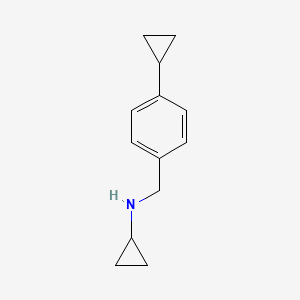
![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)


